Etanidazol

Descripción general

Descripción

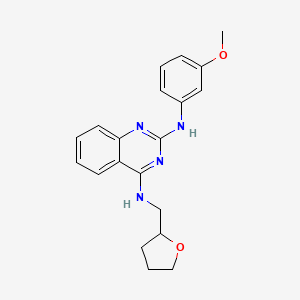

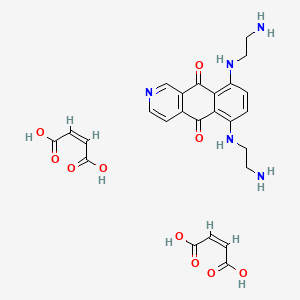

Etanidazol es un compuesto nitroimidazólico con la fórmula química C₇H₁₀N₄O₄ . Es principalmente conocido por sus propiedades radiosensibilizadoras, que lo hacen útil para mejorar los efectos de la radioterapia en el tratamiento del cáncer . This compound funciona agotando el glutatión e inhibiendo la glutatión S-transferasa, lo que aumenta la sensibilidad de los tejidos a la radiación ionizante .

Aplicaciones Científicas De Investigación

Etanidazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como radiosensibilizador en estudios que involucran química de la radiación.

Biología: Investigado por sus efectos en los procesos celulares y su potencial para mejorar la eficacia de la radioterapia.

Medicina: Utilizado en ensayos clínicos para tratar varios tipos de cáncer, incluidos el glioblastoma y el ependimoma.

Industria: Empleado en el desarrollo de nuevos agentes radiosensibilizadores y en el estudio de los daños inducidos por la radiación en los tejidos biológicos

Mecanismo De Acción

Etanidazol ejerce sus efectos agotando el glutatión e inhibiendo la glutatión S-transferasa. Esto conduce a un aumento en la sensibilidad de los tejidos a la radiación ionizante. El compuesto se dirige a las células tumorales hipóxicas, que suelen ser resistentes a la radioterapia. Al sensibilizar estas células, el this compound mejora la eficacia general del tratamiento con radiación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Etanidazol se puede sintetizar mediante un proceso de varios pasos que involucra la nitración de derivados de imidazol. La ruta sintética general incluye los siguientes pasos:

Nitración: El imidazol se nitra utilizando una mezcla de ácido nítrico y ácido sulfúrico para formar 2-nitroimidazol.

Alquilación: Luego, el 2-nitroimidazol se alquila con óxido de etileno para introducir el grupo hidroxietilo.

Acilación: El paso final implica la acilación del grupo hidroxietilo con anhídrido acético para formar this compound.

Métodos de producción industrial

La producción industrial de this compound normalmente implica la misma ruta sintética, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Etanidazol sufre varios tipos de reacciones químicas, que incluyen:

Reducción: El grupo nitro en this compound se puede reducir a un grupo amino en condiciones específicas.

Oxidación: El grupo hidroxietilo se puede oxidar a un ácido carboxílico.

Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Oxidación: Se utilizan agentes oxidantes como permanganato de potasio o trióxido de cromo.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.

Principales productos formados

Reducción: Derivados de aminoimidazol.

Oxidación: Derivados de ácido carboxílico.

Sustitución: Diversos derivados de imidazol sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Misonidazol: Otro radiosensibilizador nitroimidazólico con propiedades similares, pero con mayor toxicidad.

Metronidazol: Un antibiótico nitroimidazólico con propiedades radiosensibilizadoras, pero utilizado principalmente para tratar infecciones.

Nimorazol: Un compuesto nitroimidazólico utilizado como radiosensibilizador con un mejor perfil de seguridad en comparación con el misonidazol

Singularidad de etanidazol

This compound es único debido a su menor toxicidad en comparación con otros radiosensibilizadores como el misonidazol. Permite administrar dosis más altas, alcanzando concentraciones efectivas en el tumor sin causar efectos secundarios significativos. Esto lo convierte en un candidato prometedor para mejorar la eficacia de la radioterapia en el tratamiento del cáncer .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045434 | |

| Record name | Etandazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |

| Record name | ETANIDAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

22668-01-5 | |

| Record name | Etanidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etanidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etanidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etanidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etandazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etanidazole selectively target hypoxic cells?

A1: Etanidazole's selective toxicity towards hypoxic cells stems from its unique mechanism of action. Under hypoxic conditions, etanidazole undergoes reductive metabolism, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, ultimately leading to cell death. In well-oxygenated cells, this reductive metabolism is less efficient, and the reactive intermediates are effectively neutralized by molecular oxygen. [, , , ]

Q2: What is the molecular formula and weight of etanidazole?

A2: Etanidazole is represented by the molecular formula C8H12N4O4 and has a molecular weight of 232.2 g/mol. []

Q3: How is etanidazole administered, and what is its typical pharmacokinetic profile?

A3: Etanidazole is typically administered intravenously. Studies have shown that it exhibits a relatively short half-life in plasma, but it can persist for longer periods in peripheral nervous tissues. Its distribution to the brain is relatively limited due to the blood-brain barrier, although studies suggest that tumor disruption of the blood-brain barrier may allow for increased penetration into brain tumors. [, , , ]

Q4: Are there specific factors that influence the pharmacokinetics of etanidazole?

A4: Yes, research suggests that factors such as renal function and co-administration of other drugs can influence etanidazole's pharmacokinetic parameters. For instance, a study observed that renal function, as assessed by creatinine clearance, can affect etanidazole clearance and alter its area under the curve (AUC). [, ]

Q5: What is the primary therapeutic target of etanidazole?

A5: Etanidazole is primarily investigated for its potential in enhancing the efficacy of radiotherapy, particularly in solid tumors that often contain hypoxic regions. [, ]

Q6: Has etanidazole demonstrated efficacy in preclinical models?

A6: Preclinical studies using various animal models, including mice bearing hepatocellular carcinoma (HCC) and fibrosarcoma, have demonstrated the radiosensitizing effects of etanidazole. These studies reported significant tumor growth inhibition and improved survival rates when etanidazole was combined with radiotherapy. [, , , ]

Q7: What are the major challenges associated with the clinical development of etanidazole?

A7: Despite promising preclinical results, clinical trials investigating etanidazole have yielded mixed outcomes. One of the main challenges is its dose-limiting toxicity, primarily peripheral neuropathy. Balancing efficacy and toxicity remains a critical hurdle in its clinical development. [, , ]

Q8: Are there ongoing efforts to improve the therapeutic index of etanidazole?

A8: Yes, researchers are actively exploring strategies to enhance etanidazole's therapeutic index. One avenue involves combining it with other agents, such as paclitaxel or buthionine sulfoximine, to potentiate its radiosensitizing effect at lower doses, potentially reducing toxicity. [, , ]

Q9: What are the future directions for research on etanidazole?

A9: Future research should focus on:

- Developing more effective and less toxic hypoxic cell radiosensitizers. [, ]

- Identifying predictive biomarkers for etanidazole efficacy and toxicity. []

- Optimizing drug delivery strategies to enhance tumor targeting and reduce systemic exposure. []

- Investigating the potential of etanidazole in combination with other treatment modalities, such as immunotherapy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.